molecular formula C8H6F3N3S B3320428 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1239511-34-2

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B3320428
CAS No.: 1239511-34-2
M. Wt: 233.22 g/mol
InChI Key: CFFNYBLQRHIDJN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a thiophene ring and a pyrazole ring, both of which are important structures in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of thiophene-2-carboxylic acid with trifluoromethyl hydrazine under acidic conditions to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone or ketoester to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to its combination of a thiophene ring, a pyrazole ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3S/c9-8(10,11)6-5(7(12)14-13-6)4-2-1-3-15-4/h1-3H,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFNYBLQRHIDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(NN=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 2
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 3
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 4
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 5
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 6
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

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